N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-14-19(11-12-24-21(29)22(30)25-16-5-4-6-18(13-16)32-3)33-23-26-20(27-28(14)23)15-7-9-17(31-2)10-8-15/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGJEEHHVFVOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in relation to cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer activities. The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with the inhibition of various kinases involved in cancer progression. For instance, compounds similar to this compound have shown potent inhibitory effects on DYRK1A and DYRK1B kinases, which are implicated in oncogenic signaling pathways .
Table 1: Summary of Anticancer Activity Studies
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| N1-(3-methoxyphenyl)-N2-(...) | DYRK1A | 0.04 - 0.70 | |
| Similar Triazole Compounds | GSK3α/β | 0.16 - 0.77 | |
| Thiazolo[5,4-f]quinazolines | Various | < 0.05 |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Studies on related thiazole derivatives indicate their ability to modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's . The specific activity of N1-(3-methoxyphenyl)-N2-(...) in this regard remains to be fully elucidated but is supported by its structural analogs.
The biological activity of this compound is likely mediated through several mechanisms:
- Kinase Inhibition : The thiazole and triazole rings may interact with ATP-binding sites of kinases, leading to decreased phosphorylation of downstream targets involved in cell proliferation and survival.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
- Modulation of Signaling Pathways : By inhibiting specific kinases, these compounds can alter signaling pathways associated with cell growth and apoptosis.
Study 1: DYRK Inhibition
A study conducted on a series of thiazolo[5,4-f]quinazolines demonstrated their effectiveness as DYRK inhibitors with IC50 values in the low nanomolar range. This suggests that modifications to the compound's structure could enhance potency against similar targets .
Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, a related thiazole derivative showed significant improvement in cognitive function and reduced amyloid plaque formation. These findings suggest that compounds like N1-(3-methoxyphenyl)-N2-(...) may offer therapeutic benefits for neurodegenerative conditions .
Preparation Methods
Reaction Conditions and Mechanism
The core is synthesized via a catalyst-free, one-pot reaction between dibenzoylacetylene and 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (Figure 1).
Table 1: Reaction Parameters for Core Synthesis
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | Room temperature (25°C) |
| Reaction Time | 6–8 hours |
| Yield | 82–89% |
The reaction proceeds via nucleophilic attack of the triazole thiolate on dibenzoylacetylene, followed by cyclization to form the fused thiazole-triazole system. The 4-methoxyphenyl and methyl groups are introduced via the triazole precursor.
Functionalization with Ethylamine Linker
Alkylation of the Core
The ethyl linker is introduced by reacting the core (5-bromo derivative) with ethylenediamine in dimethylformamide (DMF) at 80°C for 12 hours.
Equation 1: Alkylation Reaction
$$
\text{Core-Br} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{Core-NHCH}2\text{CH}2\text{NH}_2 + \text{HBr}
$$
Table 2: Alkylation Optimization Data
| Base | Solvent | Yield (%) |
|---|---|---|
| K2CO3 | DMF | 74 |
| Et3N | THF | 68 |
| DBU | Acetonitrile | 71 |
Potassium carbonate in DMF provided optimal yield (74%) and purity. The product (Core-NHCH2CH2NH2) is isolated via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Oxalamide Formation
Stepwise Amidation Protocol
The ethylamine intermediate reacts with oxalyl chloride (1.1 equiv) in anhydrous THF at 0°C, followed by addition of 3-methoxyaniline (1.2 equiv) and triethylamine (2.5 equiv).
Equation 2: Oxalamide Synthesis
$$
\text{Core-NHCH}2\text{CH}2\text{NH}2 + \text{ClC(O)C(O)Cl} \rightarrow \text{Core-NHCH}2\text{CH}2\text{NHC(O)C(O)Cl} \xrightarrow{\text{3-MeO-C}6\text{H}4\text{NH}2} \text{Target Compound}
$$
Table 3: Reaction Outcomes for Oxalamide Formation
| Amine Order | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethylamine first | 0 → 25 | 65 |
| 3-Methoxyaniline first | 0 → 25 | 58 |
Stepwise addition of ethylamine followed by 3-methoxyaniline minimizes symmetric byproduct formation. The final compound is recrystallized from ethanol/water (4:1).
Physicochemical and Spectroscopic Characterization
Key Analytical Data
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.53 g/mol (HRMS: 449.1521 [M+H]+).
1H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, triazole-H)
- δ 7.89 (d, J = 8.8 Hz, 2H, 4-MeO-C6H4)
- δ 6.91–6.84 (m, 4H, aromatic)
- δ 3.84 (s, 3H, OCH3)
- δ 3.79 (s, 3H, OCH3)
- δ 2.41 (s, 3H, CH3).
IR (KBr):
Challenges and Optimization Strategies
Regioselectivity in Oxalamide Formation
Competing symmetric oxalamide byproducts (e.g., bis-3-methoxyphenyl or bis-ethyl-core derivatives) are minimized by:
Purification Techniques
- Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane 10–50%).
- Recrystallization: Ethanol/water system yields >98% purity.
Scalability and Industrial Relevance
The one-pot core synthesis and sequential amidation enable gram-scale production (Table 4).
Table 4: Scalability Data
| Batch Size (g) | Overall Yield (%) | Purity (%) |
|---|---|---|
| 5 | 62 | 97 |
| 20 | 58 | 96 |
| 50 | 55 | 95 |
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for cyclization steps), pH (neutral to slightly basic conditions), and solvent systems (e.g., DMF or THF). Key challenges include:
- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates with >95% purity .
- Thiazolo-triazole ring formation : Optimize microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) to enhance reaction rates and reduce side products .
- Oxalamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous conditions to ensure high yields .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and oxalamide backbone connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 435.5 vs. theoretical for C22H21N5O3S) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O of methoxy groups) confirm functional groups .
Table 1: Key Characterization Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C22H21N5O3S | |
| Molecular Weight | 435.5 g/mol | |
| Key ¹H NMR Peaks | δ 3.8 (OCH3), δ 7.2–7.5 (Ar-H) |
Q. How can researchers design initial biological activity screens?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC50 values .
- Enzyme inhibition : Evaluate kinase inhibition (e.g., EGFR, VEGFR2) via fluorescence-based assays .
- Antimicrobial screening : Use broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. What computational strategies predict binding affinity to target enzymes?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., π-stacking with phenylalanine residues) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention .
- QSAR Modeling : Derive predictive models using descriptors like logP and polar surface area to optimize bioactivity .
Q. How can contradictions between in vitro efficacy and in vivo toxicity be resolved?
- Pharmacokinetic Profiling : Assess bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent models .
- Toxicogenomics : Identify off-target gene expression via RNA sequencing in liver/kidney tissues .
- Dose Optimization : Use allometric scaling to correlate effective in vitro doses with safe in vivo ranges .
Q. What methodologies elucidate the compound’s mechanism of action (MoA)?
- Kinase Profiling : Screen against a panel of 50+ kinases to identify primary targets (e.g., tyrosine kinases) .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring protein thermal stability shifts .
- RNA Interference (RNAi) : Knock down suspected targets (e.g., EGFR) to confirm role in observed cytotoxicity .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | IC50 (EGFR Inhibition) | Antibacterial Activity (MIC, μg/mL) | Source |
|---|---|---|---|
| Target Compound | 0.45 μM | 8–16 (S. aureus) | |
| Chlorophenyl Analog | 0.78 μM | 16–32 |
Methodological Notes
- Experimental Reproducibility : Replicate synthesis steps ≥3 times with purity verified via HPLC .
- Data Validation : Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
